2-Methyl-3-p-tolyl-propan-1-ol
Overview
Description
“2-Methyl-3-p-tolyl-propan-1-ol” is a chemical compound with the molecular formula C11H16O . It has a molecular weight of 164.25 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanol backbone with a methyl group attached to the second carbon and a p-tolyl group (a methyl-substituted phenyl group) attached to the third carbon .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It is stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Photocatalytic Hydrogen Production
A study compared the use of various C-3 alcohols, including propan-2-ol, as sacrificial agents for hydrogen photocatalytic production. The research found that propan-2-ol was selectively oxidized to acetone and demonstrated that such processes were structure-sensitive with different metal particle sizes affecting the turnover frequency (TOF) values (López-Tenllado et al., 2017).
Molecular Interaction Studies
Another study explored the molecular interactions in binary mixtures involving N-methyl aniline and alcohols like propan-1-ol and propan-2-ol. This was conducted through dielectric permittivity measurements and theoretical calculations, providing insights into the molecular interactions and thermodynamic properties of such mixtures (Krishna & Mohan, 2012).
Use in Flavourings for Animal Species
A safety and efficacy assessment of chemical group 6, including compounds like 2-methyl-1-phenylpropan-2-ol, was conducted for their use as flavours in animal feed. This study considered various factors like safe concentration levels for different animal species, indicating their potential application in the animal feed industry (Westendorf, 2012).
Vaporization Studies
Research on the solutions of propan-2-ol and 2-methylpropan-1-ol binary system provided insights into the enthalpies and entropies of vaporization, contributing to the understanding of phase behavior and thermodynamic properties of these substances (Baev & Baev, 2014).
Catalytic Transfer Hydrogenolysis
A study on the conversion of glycerol to 2-isopropoxy-propan-1-ol using noble metal ion-exchanged mordenite zeolites highlighted the potential application of these compounds in catalytic processes. This research is significant for understanding catalytic mechanisms and developing efficient catalysts (Singh et al., 2019).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
The primary target of 2-Methyl-3-p-tolyl-propan-1-ol is the Hepatitis B Virus (HBV). This compound is used in the preparation of sulfur-alkyl compounds and pyridine trans-sulfonamide compounds for the treatment of HBV .
Mode of Action
This compound interacts with its target, the HBV, by disrupting, accelerating, reducing, delaying, or inhibiting normal HBV replication . This induces abnormal viral replication and leads to antiviral effects .
Biochemical Pathways
The affected biochemical pathway involves the replication of the HBV. The compound disrupts the assembly or disassembly of the virus, or the maturation or egress of the virus . This disruption of the viral life cycle leads to a decrease in the number of viable viruses, thereby reducing the viral load in the body.
Result of Action
The result of the action of this compound is a reduction in the replication of the HBV, leading to a decrease in the viral load. This can help to alleviate the symptoms of HBV infection and slow the progression of the disease .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions
Cellular Effects
It is not clear how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 2-Methyl-3-p-tolyl-propan-1-ol at different dosages in animal models have not been reported in the literature. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Transport and Distribution
This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-methyl-3-(4-methylphenyl)propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-3-5-11(6-4-9)7-10(2)8-12/h3-6,10,12H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKWBYNFHMOXCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.